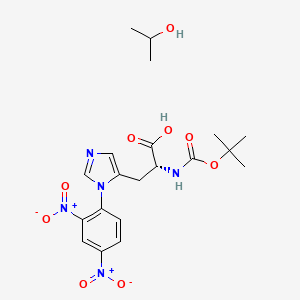![molecular formula C6H8Cl2N4 B6355075 Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride CAS No. 1414959-18-4](/img/structure/B6355075.png)
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a heterocyclic compound with the molecular formula C6H8Cl2N4. It is a light yellow solid with a molecular weight of 207.06 g/mol . This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride is a potent compound that has been found to interact with several targets. The primary targets of this compound are Aurora kinases and ROR1 . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . ROR1 is a receptor tyrosine kinase that is overexpressed in many cancers and plays a vital role in cell proliferation, survival, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active site of Aurora kinases and ROR1, preventing them from phosphorylating their substrates . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cell.
Biochemical Pathways
The inhibition of Aurora kinases and ROR1 affects several biochemical pathways. One of the key pathways affected is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting this pathway, the compound can prevent the growth and spread of cancer cells.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro anticancer assays, the compound showed submicromolar inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been used as covalent anticancer agents . These compounds interact with various enzymes and proteins, leading to changes in biochemical reactions .
Cellular Effects
Related compounds have shown to have significant effects on cell function . For instance, imidazo[1,2-a]pyridine derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Molecular Mechanism
Related compounds have been found to exert their effects through covalent binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-6-carboxylic acid, while reduction can produce imidazo[1,2-a]pyrimidin-6-ylmethanol .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride can be compared with other similar compounds such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . These compounds share a similar core structure but differ in their substituents and specific properties. This compound is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity .
Similar compounds include:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine derivatives
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRPGSHAKFSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)











![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)
![CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B6355082.png)
